Nitromethane-d3

Overview

Description

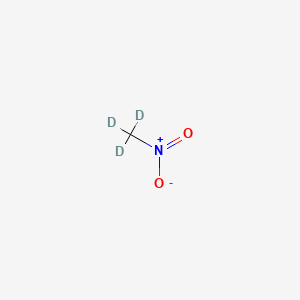

Nitromethane-d3, also known as deuterated nitromethane, is a chemical compound with the formula CD3NO2. It is a deuterated form of nitromethane, where the hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Nitromethane-d3 can be synthesized through several methods. One common method involves the reaction of deuterated methane (CD4) with nitric acid (HNO3) under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure complete conversion . Industrial production of nitromethane, including its deuterated form, involves the gas-phase nitration of propane with nitric acid at temperatures between 350-450°C .

Chemical Reactions Analysis

Nitromethane-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroform (CD3NO2) using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of nitro(2H3)methane can yield deuterated amines (CD3NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Scientific Research Applications

NMR Spectroscopy

1.1 Role as a Solvent

Nitromethane-d3 is primarily utilized as a solvent in NMR spectroscopy due to its ability to minimize background signals. The deuterated nature of this compound allows for the suppression of solvent peaks, which enhances the clarity and accuracy of spectral readings. This is particularly beneficial when analyzing complex molecular structures, as it enables researchers to obtain precise data on chemical shifts and coupling constants .

1.2 Case Studies

- Structural Elucidation : In studies involving the structural elucidation of various compounds, this compound has been employed to provide detailed insights into molecular configurations. For instance, it was used in conjunction with 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) to analyze procyanidin and prodelphinidin ratios in condensed tannins .

- Pharmaceutical Applications : The compound has been crucial in the pharmaceutical industry for verifying the identity and purity of drug substances through routine NMR analyses .

Synthetic Chemistry

2.1 Mechanochemical Techniques

This compound has garnered attention in synthetic chemistry, particularly in mechanochemical processes. It has been utilized in asymmetric organocatalysis, where its deuterated form aids in tracking reaction pathways and understanding molecular recognition during self-assembly processes .

2.2 Synthesis of Rotaxanes

Research involving this compound has also focused on the synthesis of rotaxanes—molecular machines that are important for developing advanced materials and nanotechnology. The use of this compound allows for precise manipulation of molecular structures during synthesis, providing insights into the dynamics of molecular interactions .

Analytical Methods

3.1 Use as an Internal Standard

In analytical chemistry, this compound serves as an internal standard for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its high degree of deuteration ensures consistent results across analyses, making it a reliable choice for quantifying various metabolites in complex mixtures .

3.2 Environmental Considerations

While handling this compound poses certain risks, including potential skin and respiratory irritation, its environmental impact is minimal when disposed of properly. Compliance with safety regulations is essential to mitigate any risks associated with its use .

Mechanism of Action

The mechanism of action of nitro(2H3)methane involves its ability to participate in various chemical reactions due to the presence of the nitro group. The nitro group is highly reactive and can undergo reduction to form amines or oxidation to form nitroform. These reactions are facilitated by the unique properties of deuterium, which can alter reaction kinetics and pathways .

Comparison with Similar Compounds

Nitromethane-d3 can be compared with other nitro compounds such as nitroethane (C2H5NO2) and nitropropane (C3H7NO2). While all these compounds contain the nitro group, nitro(2H3)methane is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly useful in isotopic labeling studies and the development of deuterated drugs .

Similar Compounds

- Nitroethane (C2H5NO2)

- Nitropropane (C3H7NO2)

- Nitrobenzene (C6H5NO2)

Biological Activity

Nitromethane-d3 (chemical formula: ) is a deuterated form of nitromethane, a compound commonly used as a solvent, in fuel formulations, and as a reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its toxicological effects, potential carcinogenicity, and metabolic implications based on diverse research findings.

Inhalation Studies

Research conducted on the inhalation toxicity of nitromethane has revealed significant findings. In a two-year study involving F344/N rats and B6C3F mice, various concentrations of nitromethane were administered to assess its toxic effects. The results indicated:

- Carcinogenic Activity : There was clear evidence of carcinogenic activity in female F344/N rats and male B6C3F mice, characterized by increased incidences of mammary gland fibroadenomas and liver neoplasms respectively. Notably, no carcinogenic activity was observed in male F344/N rats at lower exposure levels .

- Hematological Effects : Exposure to nitromethane resulted in microcytic anemia and thrombocytosis in both species. The presence of schistocytes and Heinz bodies suggested a hemolytic process occurring due to nitromethane exposure .

- Neurological Impact : Clinical observations noted hyperactivity early in the exposure period, transitioning to hypoactivity and loss of coordination towards the end of the study .

Case Reports

A case report detailed the effects of nitromethane ingestion in a patient who consumed synthetic model engine fuel containing nitromethane. Although acute ingestion is not typically associated with severe morbidity, it was noted that:

- Serum Creatinine Interference : Nitromethane caused falsely elevated serum creatinine levels due to interference with the Jaffe reaction assay. This led to unnecessary medical interventions such as dialysis .

- Supportive Care : Management of nitromethane exposure primarily involves supportive care without specific antidotes, highlighting its relatively low acute toxicity but potential for misdiagnosis .

Metabolic Pathways

The metabolism of this compound involves complex biochemical pathways. Studies have shown that:

- Deuterium Labeling : The incorporation of deuterium from this compound into metabolic products can be traced using NMR spectroscopy, providing insights into its metabolic fate and interactions with other compounds .

- Lipid Solubility : Nitromethane's high lipid solubility contributes to its prolonged elimination half-life from the body, which can complicate detection and assessment following exposure .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Key Findings |

|---|---|

| Inhalation Toxicity | Carcinogenic activity observed in specific rat and mouse strains; microcytic anemia noted. |

| Case Reports | Falsely elevated serum creatinine levels; supportive management required for exposure cases. |

| Metabolic Studies | Deuterium incorporation traced via NMR; prolonged elimination due to lipid solubility. |

Q & A

Basic Research Questions

Q. How is Nitromethane-d³ synthesized and characterized for isotopic purity in academic research?

Nitromethane-d³ is synthesized via deuteration of nitromethane using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>99% deuterium) is verified using nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS). For NMR, the absence of residual proton signals (e.g., at ~4.3 ppm for CH₃NO₂) confirms deuteration efficiency . MS analysis quantifies the D/H ratio by comparing molecular ion clusters (e.g., m/z 64 for CD₃NO₂ vs. m/z 61 for CH₃NO₂). Researchers must report both synthetic protocols and analytical validation to ensure reproducibility .

Q. What safety protocols are critical when handling Nitromethane-d³ in laboratory settings?

Nitromethane-d³ is classified as a possible carcinogen (IARC Group 2B) and requires stringent safety measures. Key protocols include:

- Use of fume hoods to avoid inhalation of vapors.

- Gloves (nitrile or neoprene) and eye protection to prevent skin/eye contact.

- Storage in flame-resistant cabinets away from oxidizers or ignition sources. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and disposal via certified hazardous waste channels should be documented .

Q. How is Nitromethane-d³ utilized as a solvent or internal standard in analytical chemistry?

In NMR spectroscopy, Nitromethane-d³ serves as a deuterated solvent for polar analytes due to its high deuteration stability and compatibility with common NMR experiments (e.g., ¹³C DEPT). As an internal standard in mass spectrometry, its distinct isotopic signature aids in quantifying non-deuterated analogs via isotope dilution. Researchers must validate its inertness in specific reaction matrices to avoid interference .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) in Nitromethane-d³ influence reaction kinetics in high-energy chemistry studies?

Deuterium substitution alters reaction pathways due to kinetic isotope effects (KIEs). For example, in shock-compression experiments, Nitromethane-d³ exhibits delayed decomposition compared to CH₃NO₂, attributed to stronger C-D bonds requiring higher activation energy. Raman spectroscopy under high-pressure conditions reveals distinct vibrational modes (e.g., C-D stretching at ~2100 cm⁻¹), critical for modeling detonation dynamics . Researchers should compare isotopic variants using time-resolved spectroscopy and computational simulations (DFT or MD) to quantify KIEs .

Q. What methodological approaches resolve discrepancies in spectral data when Nitromethane-d³ is used as a deuterated solvent?

Discrepancies in NMR or IR spectra may arise from residual protons, solvent interactions, or impurities. Mitigation strategies include:

- Pre-treatment : Distillation or molecular sieves to remove water/contaminants.

- Baseline correction : Use of solvent suppression pulses in NMR.

- Cross-validation : Parallel analysis with alternative deuterated solvents (e.g., DMSO-d⁶) to isolate solvent-specific artifacts. Documentation of purification steps and spectral acquisition parameters (e.g., temperature, pulse sequences) is essential for reproducibility .

Q. How can researchers design experiments to investigate Nitromethane-d³’s role in isotopic tracer studies for metabolic or environmental research?

In metabolic tracing, Nitromethane-d³ can label methyl groups in biochemical pathways (e.g., methylation reactions). Experimental design considerations include:

- Dose optimization : Balancing isotopic enrichment with cytotoxicity (e.g., LC-MS/MS to monitor metabolite labeling efficiency).

- Control groups : Parallel experiments with non-deuterated nitromethane to distinguish isotopic effects from background noise.

- Data normalization : Use of internal standards (e.g., ¹³C-glucose) to correct for instrument variability. Environmental applications require tracking deuterium incorporation into soil or water systems via isotope-ratio mass spectrometry (IRMS) .

Q. Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing isotopic distribution data in Nitromethane-d³ studies?

- Multivariate analysis : Principal Component Analysis (PCA) to differentiate isotopic clusters in MS datasets.

- Error propagation : Monte Carlo simulations to quantify uncertainties in D/H ratio calculations.

- Contradiction resolution : Bland-Altman plots to assess agreement between NMR and MS results, with systematic biases addressed via calibration curves .

Q. How should researchers address conflicting results in shockwave studies involving Nitromethane-d³?

Discrepancies in detonation velocity or pressure profiles may stem from experimental variables (e.g., sample purity, confinement geometry). Solutions include:

- Standardized protocols : Adopt consensus parameters from literature (e.g., 1.0 g/cm³ sample density, steel confinement).

- Collaborative validation : Cross-laboratory replication using shared materials.

- Computational benchmarking : Compare experimental data with CHEETAH or CTH hydrocode simulations .

Q. Tables for Reference

Table 1: Key Analytical Techniques for Nitromethane-d³

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| ¹H/²H NMR | Purity verification | δ 4.3 ppm (CH₃), absence in d³ | |

| Raman Spectroscopy | Shock dynamics | C-D stretch ~2100 cm⁻¹ | |

| GC-MS | Isotopic ratio | m/z 61 vs. 64 |

Properties

IUPAC Name |

trideuterio(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156449 | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-32-8 | |

| Record name | Nitromethane-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitro(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.